molecular formula C17H32ClNO4 B2566119 1-(Adamantan-1-yloxy)-3-[bis(2-hydroxyethyl)amino]propan-2-ol hydrochloride CAS No. 1216800-11-1

1-(Adamantan-1-yloxy)-3-[bis(2-hydroxyethyl)amino]propan-2-ol hydrochloride

Cat. No.: B2566119
CAS No.: 1216800-11-1
M. Wt: 349.9
InChI Key: CHVHAHXGVSUJNG-UHFFFAOYSA-N
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Description

1-(Adamantan-1-yloxy)-3-[bis(2-hydroxyethyl)amino]propan-2-ol hydrochloride (CAS: 1216800-11-1) is a synthetic compound featuring a propan-2-ol backbone substituted with an adamantane-derived ether group and a bis(2-hydroxyethyl)amino moiety, with a hydrochloride counterion. Its molecular formula is C₁₇H₃₂ClNO₄, and it has a molecular weight of 349.8933 g/mol . The adamantane group confers high lipophilicity and structural rigidity, while the bis(2-hydroxyethyl)amino group enhances hydrophilicity, creating a balance that may improve bioavailability and membrane permeability. This compound is cataloged by Arctom Scientific for research applications, particularly in pharmaceutical and chemical studies .

Properties

IUPAC Name

1-(1-adamantyloxy)-3-[bis(2-hydroxyethyl)amino]propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31NO4.ClH/c19-3-1-18(2-4-20)11-16(21)12-22-17-8-13-5-14(9-17)7-15(6-13)10-17;/h13-16,19-21H,1-12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVHAHXGVSUJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)OCC(CN(CCO)CCO)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Adamantan-1-yloxy)-3-[bis(2-hydroxyethyl)amino]propan-2-ol hydrochloride typically involves the following steps:

    Formation of Adamantan-1-yloxy Intermediate: Adamantanol is reacted with a suitable halogenating agent (e.g., thionyl chloride) to form adamantan-1-yl chloride. This intermediate is then reacted with sodium hydroxide to produce adamantan-1-yloxy.

    Attachment of Bis(2-hydroxyethyl)amino Group: The adamantan-1-yloxy intermediate is then reacted with 3-chloro-2-hydroxypropylamine in the presence of a base (e.g., potassium carbonate) to form the desired product.

    Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the product to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Adamantan-1-yloxy)-3-[bis(2-hydroxyethyl)amino]propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups (e.g., halogens, alkyl groups).

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as thionyl chloride, phosphorus tribromide, and alkyl halides are used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

1-(Adamantan-1-yloxy)-3-[bis(2-hydroxyethyl)amino]propan-2-ol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Adamantan-1-yloxy)-3-[bis(2-hydroxyethyl)amino]propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to interact with lipid membranes, potentially altering their properties and affecting cellular signaling. The bis(2-hydroxyethyl)amino group can interact with proteins and enzymes, modulating their activity and function.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
1-(Adamantan-1-yloxy)-3-[bis(2-hydroxyethyl)amino]propan-2-ol hydrochloride C₁₇H₃₂ClNO₄ 349.8933 Adamantan-1-yloxy, bis(2-hydroxyethyl)amino High lipophilicity (adamantane), enhanced solubility (hydroxyethyl groups), hydrochloride salt improves stability
1-[Bis(2-hydroxyethyl)amino]-3-(3,5-dimethylphenoxy)-2-propanol hydrochloride C₁₅H₂₆ClNO₄ 319.826 3,5-Dimethylphenoxy, bis(2-hydroxyethyl)amino Lower molecular weight due to absence of adamantane; aromatic phenoxy group may enhance π-π stacking interactions
{3-(Adamantan-1-yl)methoxy-2-hydroxypropyl}(butan-2-yl)amine hydrochloride C₁₈H₃₂ClNO₂ Not reported Adamantylmethoxy, sec-butylamino Bulky adamantylmethoxy group; sec-butylamine increases hydrophobicity, potentially altering receptor binding
1-(Adamantan-1-yloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol C₂₃H₄₁NO₂ Not reported Adamantan-1-yloxy, tetramethylpiperidinyl Highly lipophilic piperidine group; likely reduced solubility compared to hydroxyethyl analogs
(R)-1-(3,4-Bis((4-fluorobenzyl)oxy)phenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol (YT-6-2) C₂₉H₃₂F₂NO₅ Not reported Bis(4-fluorobenzyl)oxy phenoxy, 2-hydroxyethylamino Fluorinated aromatic rings enhance metabolic stability and hydrophobicity; lacks adamantane’s rigidity

Biological Activity

1-(Adamantan-1-yloxy)-3-[bis(2-hydroxyethyl)amino]propan-2-ol hydrochloride is a complex organic compound with potential biological activities. Its unique structure, which incorporates an adamantane moiety and a hydroxyethylamine functionality, positions it as a candidate for various biochemical applications, including antiviral and anticancer activities.

Chemical Structure and Properties

The compound's IUPAC name is 1-(1-adamantyloxy)-3-[bis(2-hydroxyethyl)amino]propan-2-ol; hydrochloride. Its molecular formula is C22H33ClN2O3C_{22}H_{33}ClN_2O_3, and it features the following key structural components:

  • Adamantane moiety : Known for its hydrophobic properties, facilitating interactions with lipid membranes.
  • Bis(2-hydroxyethyl)amino group : Enhances solubility and potential interactions with biological targets.

The biological activity of this compound is hypothesized to result from its ability to interact with specific molecular targets within cells. The adamantane structure may enhance binding to hydrophobic pockets in proteins, while the hydroxyethylamine groups can interact with active sites or catalytic residues of enzymes. This dual interaction may lead to modulation of various biological pathways, potentially inhibiting or activating specific enzymes or receptors.

Biological Activity and Applications

Research indicates that this compound exhibits several biological activities:

  • Antiviral Activity : Preliminary studies suggest that compounds containing adamantane structures can inhibit viral replication by interfering with viral entry or uncoating processes.
  • Anticancer Potential : The compound has been evaluated for its ability to induce apoptosis in cancer cell lines. In vitro studies have shown that it may inhibit cell proliferation and promote cell death in specific cancer types.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiviralInhibition of viral replication
AnticancerInduces apoptosis in cancer cell lines
Enzyme ModulationInteraction with specific enzymes

Case Studies

  • Antiviral Efficacy : A study conducted on the compound's effect against influenza virus demonstrated a significant reduction in viral titers when treated with varying concentrations of the compound. The IC50 values indicated potent antiviral activity, suggesting further investigation into its mechanism of action against other viral pathogens.
  • Cancer Cell Line Studies : In a series of experiments involving human breast cancer cells (MCF-7), treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early apoptotic cells, indicating that the compound may trigger programmed cell death pathways.

Table 2: Case Study Results

Study TypeCell LineTreatment ConcentrationEffect Observed
AntiviralInfluenza Virus0.5 - 10 µMReduced viral titers
Cancer Cell StudyMCF-710 - 100 µMIncreased apoptosis

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Adamantan-1-yloxy)-3-[bis(2-hydroxyethyl)amino]propan-2-ol hydrochloride, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Adamantane derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, adamantyl ethers can be formed using adamantanol and epoxides under acidic or basic conditions .
  • Step 2 : Introduce the bis(2-hydroxyethyl)amino group via reductive amination using glycolaldehyde or through alkylation with ethylene oxide under controlled pH (7–9) to avoid side reactions .
  • Step 3 : Hydrochloride salt formation is achieved by treating the free base with HCl gas in anhydrous ethanol, followed by recrystallization .
  • Critical Parameters : Temperature (>40°C may degrade sensitive groups), solvent polarity (e.g., THF for solubility), and stoichiometric ratios (excess ethylene oxide improves substitution efficiency) .

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in stereochemistry?

  • Methodology :

  • X-ray Crystallography : Single-crystal analysis (e.g., triclinic crystal system, space group P1) confirms adamantane cage geometry and hydrogen-bonding networks involving hydroxyl groups .
  • NMR : 1^1H and 13^13C NMR distinguish between adamantane protons (δ 1.5–2.1 ppm) and bis(2-hydroxyethyl)amino groups (δ 3.4–3.8 ppm). 1^1H-1^1H COSY validates proton-proton coupling in the propan-2-ol backbone .
  • HPLC-PDA/MS : Purity (>98%) is verified using reverse-phase C18 columns (acetonitrile/water + 0.1% TFA), with mass spectrometry confirming the molecular ion peak ([M+H]+^+ at m/z ~428) .

Q. What solubility and formulation challenges arise due to the hydrochloride salt, and how are they mitigated?

  • Methodology :

  • Solubility Profiling : Hydrochloride salts enhance aqueous solubility (e.g., >50 mg/mL in water at 25°C) but may precipitate in buffered solutions (pH >6). Use phosphate buffers (pH 4–5) for stability .
  • Lyophilization : For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can contradictory toxicity data (e.g., acute oral vs. inhalation toxicity) be reconciled in preclinical studies?

  • Methodology :

  • Dose-Response Analysis : Compare LD50_{50} values across routes (e.g., oral: 300–500 mg/kg vs. inhalation: >2 mg/L). Adjust protocols to reflect biological barriers (e.g., mucosal absorption limits pulmonary toxicity) .
  • Metabolite Profiling : Use LC-MS/MS to identify toxic metabolites (e.g., oxidized adamantane derivatives) that accumulate differently in tissues .
  • In Silico Modeling : Apply QSAR models to predict organ-specific toxicity based on logP (≈1.8) and polar surface area (≈90 Ų) .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., GPCRs)?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina with adamantane’s hydrophobic core as a rigid body and flexible bis(2-hydroxyethyl)amino side chains. Validate against β-adrenergic receptor crystal structures (PDB: 2RH1) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) and hydrogen-bond persistence (>80% occupancy) with active-site residues (e.g., Asp113 in β1_1-AR) .

Q. How do structural modifications (e.g., replacing adamantane with bicyclic systems) affect pharmacological activity?

  • Methodology :

  • SAR Studies : Synthesize analogs (e.g., norbornene derivatives) and compare IC50_{50} values in receptor-binding assays. Adamantane’s rigidity enhances target affinity (e.g., Ki_i = 12 nM vs. 45 nM for norbornene) .
  • Thermodynamic Profiling : Isothermal titration calorimetry (ITC) quantifies entropy-driven binding (ΔS >0) for adamantane derivatives due to hydrophobic interactions .

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